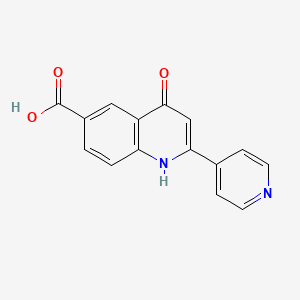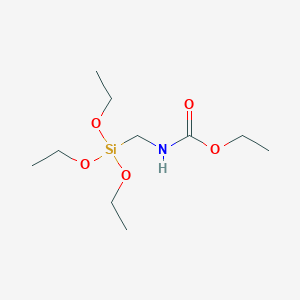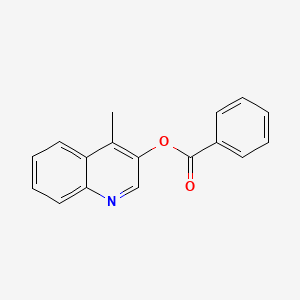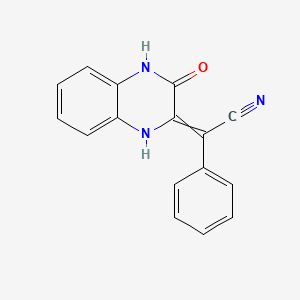![molecular formula C13H10N2O4 B11854464 2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)
2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid is a chemical compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of methoxycarbonyl groups attached to the bipyridine structure. Bipyridines are known for their versatility and are widely used in various fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’-bipyridine and methoxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst. Common solvents include dichloromethane or tetrahydrofuran, while catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Reaction Steps: The reaction proceeds through a series of steps, including the formation of intermediate compounds and their subsequent conversion to the final product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid may involve large-scale synthesis using similar reaction conditions. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Industrial production methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into reduced forms. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving 2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent or lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst, or alkylating agents such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted bipyridine derivatives.
科学的研究の応用
2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe or sensor. Its unique structure allows it to interact with biomolecules, making it useful in studying biological processes.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a scaffold for designing new drugs or as a component in drug delivery systems.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and functionality of these materials.
作用機序
The mechanism of action of 2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes. These complexes can interact with enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as redox reactions, signal transduction, or gene expression. Its effects depend on the specific context and target molecules involved.
類似化合物との比較
2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid can be compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine, share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of methoxycarbonyl groups in 2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid imparts unique properties, such as enhanced solubility and reactivity. These characteristics make it distinct from other bipyridine derivatives and contribute to its specific applications in research and industry.
特性
分子式 |
C13H10N2O4 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC名 |
3-(2-methoxycarbonylpyridin-3-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(18)11-9(5-3-7-15-11)8-4-2-6-14-10(8)12(16)17/h2-7H,1H3,(H,16,17) |
InChIキー |
TUKBBBNVRWCFCP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC=N1)C2=C(N=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)


![1-(6-Chloro-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazol-5-yl)butan-1-one](/img/structure/B11854413.png)

![N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide](/img/structure/B11854431.png)


![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)



